molecular formula C18H26N2O5 B13503533 Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13503533
M. Wt: 350.4 g/mol
InChI Key: GANFVPYUFFNOKQ-UHFFFAOYSA-N
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Description

(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperidine ring substituted with benzyloxycarbonyl and tert-butyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butyl group at the carboxylate position. The hydroxyl group is then introduced through selective oxidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Shares the tert-butyl group but differs in its overall structure and reactivity.

    Benzyloxycarbonyl derivatives: Compounds with similar protective groups but different core structures.

    Piperidine derivatives: Compounds with the piperidine ring but varying substituents.

Uniqueness

(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-14(15(21)11-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)

InChI Key

GANFVPYUFFNOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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